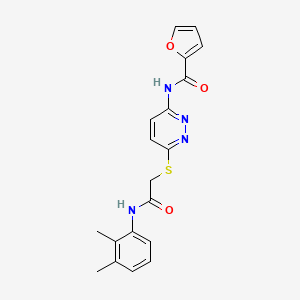
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a novel compound that has garnered attention due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyridazine ring , a furan moiety , and an amino-thioether group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including cyclization and cross-coupling techniques.
Synthetic Route Overview:
- Formation of the Pyridazine Ring : Initiated from a suitable dicarbonyl compound.
- Introduction of the Furan Moiety : Achieved through specific coupling reactions.
- Functional Group Modifications : Involves nucleophilic substitutions to introduce the dimethylphenylamino and oxoethylthio groups.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. It exhibits significant cytotoxic activity against various tumor cell lines, including glioblastoma and breast adenocarcinoma.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | Glioblastoma | < 100 | Induction of apoptosis |
| This compound | Breast Adenocarcinoma | < 150 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage, as evidenced by morphological changes in treated cells.
The biological activity of this compound is linked to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential interaction with growth factor receptors could alter signaling pathways critical for tumor growth.
- DNA Interaction : The compound may intercalate with DNA, leading to replication errors and cell death.
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability at nanomolar concentrations, with detailed analysis revealing apoptosis as the primary mode of action.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound in breast cancer cells. The study utilized flow cytometry and Western blotting techniques to demonstrate that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Eigenschaften
IUPAC Name |
N-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-5-3-6-14(13(12)2)20-17(24)11-27-18-9-8-16(22-23-18)21-19(25)15-7-4-10-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJATONYXHGCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














